molecular formula C13H13N5OS B11079782 (6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine

(6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine

Cat. No.: B11079782
M. Wt: 287.34 g/mol
InChI Key: GXAJLHARHZYEJS-LICLKQGHSA-N
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Description

5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using hydroxylamine . The reaction conditions often include the use of oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylsulfanyl position.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine

Uniqueness

5-METHYL-2-(METHYLSULFANYL)-7-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE OXIME is unique due to its specific structural features, such as the presence of a methylsulfanyl group and an oxime moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

(NZ)-N-(5-methyl-2-methylsulfanyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine

InChI

InChI=1S/C13H13N5OS/c1-8-10(17-19)11(9-6-4-3-5-7-9)18-12(14-8)15-13(16-18)20-2/h3-7,11,19H,1-2H3/b17-10+

InChI Key

GXAJLHARHZYEJS-LICLKQGHSA-N

Isomeric SMILES

CC\1=NC2=NC(=NN2C(/C1=N/O)C3=CC=CC=C3)SC

Canonical SMILES

CC1=NC2=NC(=NN2C(C1=NO)C3=CC=CC=C3)SC

Origin of Product

United States

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